

Application Notes and Protocols for Cell-Based Assays to Study Teneligliptin Effects

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Compound of Interest		
Compound Name:	Teneligliptin Hydrobromide Hydrate	
Cat. No.:	B3025998	Get Quote

Introduction

Teneligliptin is a potent, third-generation dipeptidyl peptidase-4 (DPP-4) inhibitor used for the management of type 2 diabetes mellitus.[1][2] Its primary mechanism of action involves inhibiting the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][3] By preventing this degradation, Teneligliptin increases the levels of active incretins, leading to enhanced glucose-dependent insulin secretion and suppressed glucagon release.[1] Beyond its primary glycemic control, research suggests Teneligliptin exerts various pleiotropic effects, including antioxidant, anti-inflammatory, and anti-apoptotic actions in various cell types.[4][5][6]

These application notes provide detailed protocols for a range of cell-based assays designed to investigate the direct and downstream effects of Teneligliptin, catering to researchers in diabetes, cardiovascular biology, and drug development.

Application Note 1: DPP-4 Enzymatic Activity and Target Engagement

This section describes assays to confirm the direct inhibition of the DPP-4 enzyme by Teneligliptin and to verify its engagement with the target protein in a cellular context.



In Vitro DPP-4 Inhibition Assay

Principle: This fluorometric assay measures the enzymatic activity of DPP-4. The enzyme cleaves a non-fluorescent substrate, H-Gly-Pro-AMC, to release the highly fluorescent product, 7-Amino-4-methylcoumarin (AMC). The presence of an inhibitor like Teneligliptin reduces the rate of this reaction, leading to a decrease in fluorescence intensity. The assay is suitable for high-throughput screening and determining the half-maximal inhibitory concentration (IC50) of compounds.[7][8]

Experimental Protocol:

- Reagent Preparation:
 - DPP-4 Assay Buffer: Prepare a buffer solution (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl and 1 mM EDTA).[8] Allow it to reach room temperature before use.
 - DPP-4 Enzyme: Thaw recombinant human DPP-4 enzyme on ice and dilute to the desired working concentration in cold Assay Buffer immediately before use.
 - DPP-4 Substrate: Prepare a stock solution of H-Gly-Pro-AMC. Just before the assay,
 dilute the stock to the final working concentration (e.g., 5 mM) in Assay Buffer.[8]
 - Teneligliptin (Test Inhibitor): Prepare a stock solution in a suitable solvent (e.g., water or DMSO). Create a serial dilution series to determine the IC50 value.
 - Positive Control Inhibitor: Use a known DPP-4 inhibitor like Sitagliptin.[7]
- Assay Procedure (96-well plate format):
 - Add 25 μL of serially diluted Teneligliptin, positive control inhibitor, or vehicle control (for uninhibited enzyme) to appropriate wells.
 - Add 50 μL of the diluted DPP-4 enzyme solution to all wells except the "no enzyme" blank.
 - Add 50 µL of Assay Buffer to the blank wells.
 - Incubate the plate for 10-15 minutes at 37°C, protected from light.



- Initiate the enzymatic reaction by adding 25 μL of the DPP-4 substrate solution to all wells.
- Immediately measure the fluorescence intensity (Excitation: 350-360 nm, Emission: 450-465 nm) in kinetic mode for 15-30 minutes at 37°C.[7][8] Alternatively, an endpoint reading can be taken after a fixed incubation time.

Data Analysis:

- Calculate the rate of reaction (slope of the kinetic curve) for each well.
- Determine the percent inhibition for each Teneligliptin concentration relative to the uninhibited enzyme control.
- Plot the percent inhibition against the logarithm of Teneligliptin concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Quantitative Data:

Compound	Target	IC50 Value	Source
Teneligliptin	Human Plasma DPP-	~1 nmol/L	[9]
Teneligliptin	Human Recombinant DPP-4	~1 nmol/L	[9]

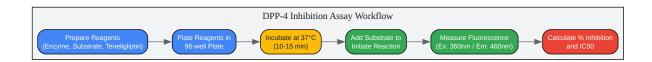
Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is a powerful method to verify drug-target engagement in intact cells.[10] The principle is that a protein becomes more thermally stable when bound to a ligand. In this assay, cells are treated with Teneligliptin, heated to various temperatures, and then lysed. The amount of soluble (non-denatured) DPP-4 remaining at each temperature is quantified. A shift in the melting temperature (Tm) of DPP-4 in the presence of Teneligliptin confirms direct binding.[11]

Experimental Workflow:



- Cell Treatment: Culture cells expressing DPP-4 and treat them with Teneligliptin or a vehicle control for a specified time.
- Thermal Challenge: Aliquot cell suspensions into PCR tubes and heat them to a range of different temperatures using a thermal cycler. One sample is left at room temperature as a reference.
- Cell Lysis: Lyse the cells through freeze-thaw cycles or other methods that do not denature proteins.
- Separation: Separate the soluble protein fraction from the precipitated (denatured) proteins by centrifugation.
- Quantification: Analyze the amount of soluble DPP-4 in the supernatant using methods like Western Blotting or high-throughput techniques like AlphaLISA or NanoLuciferase reporters.
 [11][13]
- Data Analysis: Plot the percentage of soluble DPP-4 against temperature for both treated and untreated samples. A rightward shift in the melting curve for the Teneligliptin-treated sample indicates target stabilization and engagement.



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Caption: Workflow for a fluorometric in vitro DPP-4 inhibition assay.

Application Note 2: Downstream Signaling and Cellular Function

Following DPP-4 inhibition, the key downstream events are the stabilization of GLP-1 and the subsequent activation of its signaling pathway, leading to increased insulin secretion.



GLP-1 Receptor (GLP-1R) Activation Assay (cAMP Accumulation)

Principle: GLP-1R is a Gs protein-coupled receptor. Its activation by GLP-1 leads to the stimulation of adenylyl cyclase, which converts ATP into cyclic AMP (cAMP).[14] Therefore, measuring intracellular cAMP levels is a direct readout of GLP-1R activation. Assays often use competitive immunoassays with detection methods like HTRF or AlphaScreen.[14][15][16]

Experimental Protocol:

- Cell Culture: Use a cell line endogenously or recombinantly expressing the human GLP-1R, such as HEK293 or pancreatic beta-cell lines (e.g., INS-1E).[17][18]
- Cell Plating: Seed the cells in a 96- or 384-well plate and culture overnight.
- Assay Procedure:
 - Wash the cells and replace the culture medium with a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.
 - Pre-incubate cells with Teneligliptin or vehicle. This step is crucial as Teneligliptin itself doesn't activate the receptor but prevents the degradation of endogenous or exogenously added GLP-1.
 - Add GLP-1 (as the agonist) to the wells and incubate for a specified period (e.g., 30 minutes) at 37°C.[15]
 - Lyse the cells and measure cAMP levels using a commercial kit (e.g., HTRF, AlphaScreen,
 ELISA) according to the manufacturer's instructions.[19]
- Data Analysis:
 - Generate a standard curve using known cAMP concentrations.
 - Calculate the cAMP concentration in each sample.



 Plot the cAMP concentration against the GLP-1 concentration for both Teneligliptin-treated and untreated cells to demonstrate potentiation of the GLP-1 signal.

Quantitative Data:

Treatment	Parameter Measured	Result	Cell Type	Source
Teneligliptin (20 mg)	Active GLP-1 (AUC0–2h)	Increased by 7.8- 8.6 pmol·h/L post-meal	Human Plasma	[3]
Teneligliptin (20 mg)	Active GLP-1 Cmax	331 ± 28.0 fg/ml at 1.05 hours	Human Plasma	[20]

Glucose-Stimulated Insulin Secretion (GSIS) Assay

Principle: This is a cornerstone assay to evaluate the efficacy of anti-diabetic drugs on pancreatic beta-cell function. The assay measures the amount of insulin secreted by beta-cells (e.g., INS-1, MIN6, or primary islets) in response to low and high glucose concentrations. Teneligliptin is expected to potentiate glucose-stimulated insulin secretion by stabilizing endogenous GLP-1.

Experimental Protocol:

- Cell Culture: Culture pancreatic beta-cells or islets for 24-48 hours.
- Pre-incubation (Starvation): Wash the cells gently with a physiological salt solution (e.g., KRBH buffer) containing a low glucose concentration (e.g., 2.5 mM) and incubate for 1-2 hours at 37°C to establish a basal insulin secretion state.
- Incubation with Test Compounds: Replace the starvation buffer with fresh low-glucose KRBH buffer containing Teneligliptin or vehicle control. Incubate for 30-60 minutes.
- Glucose Stimulation:
 - Basal Secretion: Collect the supernatant from some wells (low glucose condition).

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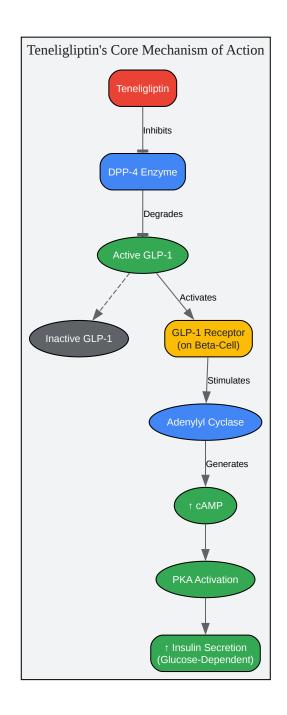


- Stimulated Secretion: Add fresh KRBH buffer containing a high glucose concentration (e.g., 16-25 mM), along with the test compounds, to the remaining wells.
- Incubate for 1-2 hours at 37°C.
- Sample Collection: Collect the supernatant from all wells.
- Insulin Quantification: Measure the insulin concentration in the collected supernatants using an ELISA or RIA kit.
- Data Normalization: Lyse the cells and measure the total protein or DNA content in each well to normalize the insulin secretion data.

Data Analysis:

- Compare the amount of insulin secreted under high glucose conditions in the presence and absence of Teneligliptin. An increase in insulin secretion in the Teneligliptin-treated group demonstrates its efficacy.
- The effect should be glucose-dependent, meaning Teneligliptin should have minimal to no effect on insulin secretion at low glucose concentrations.





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Caption: Signaling pathway of Teneligliptin leading to insulin secretion.

Application Note 3: Pleiotropic Cellular Effects

Teneligliptin has been shown to exert effects beyond glycemic control, particularly in endothelial cells and cardiomyocytes. These assays can help elucidate these non-canonical functions.



Gene Expression Analysis via qRT-PCR

Principle: Quantitative real-time PCR (qRT-PCR) can be used to measure changes in the expression of specific genes in response to Teneligliptin treatment, particularly under stress conditions like high glucose. This is useful for studying effects on inflammation, oxidative stress, and apoptosis.

Experimental Protocol:

- Cell Culture and Treatment: Culture relevant cells (e.g., Human Umbilical Vein Endothelial Cells HUVECs) under specific conditions, such as normal glucose (5 mM) vs. high glucose (25 mM).[21] Treat cells with different concentrations of Teneligliptin (e.g., 0.1, 1.0, 3.0 µmol/L) for an extended period (e.g., 21 days).[21][22]
- RNA Isolation: Isolate total RNA from the cells using a commercial kit.
- cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcriptase enzyme.
- qRT-PCR: Perform qRT-PCR using gene-specific primers for target genes and a reference (housekeeping) gene (e.g., GAPDH, ACTB).
 - Target Genes of Interest:
 - Oxidative Stress: Nrf2 and its downstream targets.
 - Apoptosis: BCL2 (anti-apoptotic), BAX, CASP3 (pro-apoptotic).[21]
 - Inflammation: NLRP3, IL-1β.[5][23]
 - DPP-4 Regulation: DPP4 itself, MMP1, MMP2, MMP14 (involved in DPP-4 shedding).
 [21]
- Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Compare the expression levels in Teneligliptin-treated cells to the untreated high-glucose control.

Quantitative Data Summary (Teneligliptin in HUVECs):



Condition	Gene(s)	Effect of Teneligliptin	Source
High Glucose	BCL2 (anti-apoptotic)	Increased expression	[21]
High Glucose	BAX, CASP3 (pro- apoptotic)	Reduced expression	[21]
High Glucose	DPP4, MMP1, MMP2, MMP14	Reduced expression	[4][21]
High Glucose	Nrf2 target genes	Increased expression	[22]

Cell Viability and Apoptosis Assays

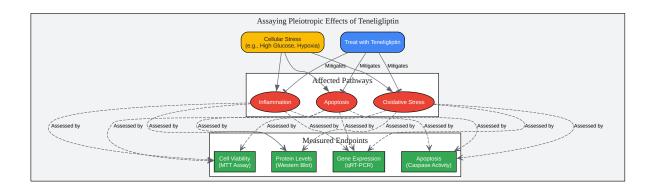
Principle: To assess the cytoprotective effects of Teneligliptin, cell viability and apoptosis can be measured in cells subjected to stress, such as hypoxia/reoxygenation (H/R) or high glucose.

Experimental Protocols:

- MTT Assay (Cell Viability):
 - Seed cells in a 96-well plate.
 - Induce stress (e.g., H/R) in the presence or absence of Teneligliptin.
 - Add MTT reagent to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.
 - Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
 - Measure the absorbance at ~570 nm. Increased absorbance correlates with higher cell viability.[24]
- Caspase-3 Activity Assay (Apoptosis):
 - Treat cells as described above.
 - Lyse the cells to release intracellular contents.



- Add a fluorogenic caspase-3 substrate (e.g., DEVD-AMC) to the cell lysate.
- Incubate to allow active caspase-3 to cleave the substrate, releasing the fluorescent group.
- Measure fluorescence. A decrease in fluorescence in Teneligliptin-treated groups indicates reduced apoptosis.[21]



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Caption: Logical workflow for assessing the pleiotropic effects of Teneligliptin.

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